

# Histone H3 (5-23): A Technical Guide to its Discovery, Characterization, and Significance

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## Compound of Interest

Compound Name: Histone H3 (5-23)

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## Introduction

The N-terminal tails of histone proteins are critical hubs for a multitude of post-translational modifications (PTMs) that orchestrate the dynamic landscape of chromatin. These modifications, often referred to as the "histone code," are written, erased, and read by a host of nuclear enzymes and effector proteins, ultimately dictating gene expression, DNA repair, and other fundamental cellular processes. Within the histone H3 N-terminal tail, the peptide fragment encompassing amino acid residues 5-23, with the sequence Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys (QTARKSTGGKAPRKQLATK), has emerged as an important model substrate and biological entity for dissecting the mechanisms of histone acetylation and its downstream consequences. This technical guide provides a comprehensive overview of the discovery, characterization, and functional implications of the **Histone H3 (5-23)** fragment.

## Discovery and Initial Characterization

The precise "discovery" of the **Histone H3 (5-23)** fragment is not attributable to a single seminal paper but rather evolved from foundational studies in the late 20th century aimed at identifying the substrate specificity of histone acetyltransferases (HATs). Early research demonstrated that HATs, such as GCN5, preferentially acetylate specific lysine residues within the N-terminal tails of core histones. Through the use of progressively truncated and mutated histone tail peptides, the minimal sequences required for efficient enzymatic activity were

delineated. The H3 (5-23) region was identified as a primary target for several HATs, containing key lysine residues (K9, K14, K18, and K23) known to be acetylated in vivo. This peptide proved to be an invaluable tool, offering a soluble and tractable system to study the kinetics and inhibition of these crucial enzymes in vitro without the complexities of using full-length histones or reconstituted nucleosomes.

## Physicochemical Properties

A summary of the key physicochemical properties of the unmodified human **Histone H3 (5-23)** peptide is presented in Table 1.

Property	Value	Reference
Amino Acid Sequence	QTARKSTGGKAPRKQLATK	[1](2--INVALID-LINK--
Molecular Formula	C84H153N31O26	[3](--INVALID-LINK--)
Molecular Weight	2013.31 Da	[4](--INVALID-LINK--)
Isoelectric Point (pI)	~12.5 (Calculated)	
Extinction Coefficient	0 M <sup>-1</sup> cm <sup>-1</sup> (Contains no Trp, Tyr, or Cys)	

## Characterization of Histone H3 (5-23) as a HAT Substrate

The **Histone H3 (5-23)** peptide is widely employed as a substrate for various HAT enzymes, particularly those of the GNAT and p300/CBP families. Kinetic parameters for the acetylation of this peptide by different HATs can be determined to understand their catalytic efficiency and substrate specificity.

## Quantitative Data on HAT Kinetics

The following table summarizes representative kinetic data for the acetylation of histone H3-derived peptides by the catalytic domain of the human histone acetyltransferase p300/CBP-associated factor (PCAF). While the exact 5-23 fragment may not have been used in all

foundational studies, the data for similar N-terminal peptides provide a strong indication of its behavior as a substrate.

Enzyme	Substrate	K <sub>m</sub> (μM)	k <sub>cat</sub> (s <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (M <sup>-1</sup> s <sup>-1</sup> )	Reference
Human PCAF	Histone H3 peptide (1-20)	1.9 ± 0.3	0.28 ± 0.01	1.5 × 10 <sup>5</sup>	
Human p300	Histone H3 peptide (1-25)	5.8 ± 0.7	0.041 ± 0.002	7.1 × 10 <sup>3</sup>	

Note: The kinetic parameters can vary depending on the specific assay conditions, including buffer composition, temperature, and the presence of other proteins.

## Recognition of Modified Histone H3 (5-23)

Acetylation of lysine residues within the H3 (5-23) fragment creates binding sites for "reader" proteins, which contain specialized domains such as bromodomains. These interactions are crucial for translating histone modifications into downstream biological outcomes, including transcriptional activation and chromatin remodeling.

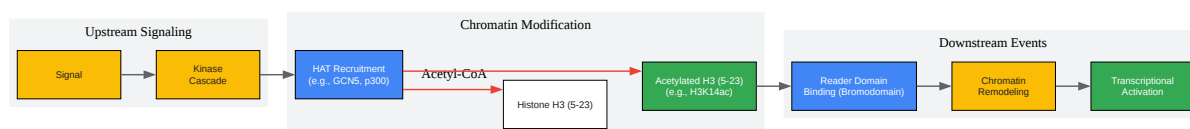
## Quantitative Data on Reader Domain Binding

The binding affinities of various bromodomains for acetylated Histone H3 peptides are presented in Table 3. The dissociation constant (K<sub>d</sub>) is a measure of the binding affinity, with lower values indicating a stronger interaction.

Reader Protein (Bromodomain )	Ligand (Acetylated H3 Peptide)	Kd (μM)	Technique	Reference
BRD4 (BD1)	H3K14ac (peptide 1-20)	2.8	Isothermal Titration Calorimetry	
CREBBP (Bromodomain)	H3K14ac (peptide 1-20)	150	Isothermal Titration Calorimetry	
BAZ2B (Bromodomain)	H3K14ac (peptide 1-21)	11.2	Fluorescence Polarization	[5]
ATAD2 (Bromodomain)	H3K14ac (peptide 1-21)	3.5	Surface Plasmon Resonance	

## Signaling Pathways and Logical Relationships

The acetylation of lysine residues within the **Histone H3 (5-23)** fragment is a key event in signaling pathways that lead to transcriptional activation. The following diagrams illustrate the logical flow of these processes.



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Caption: Signaling pathway from external signals to transcriptional activation via **Histone H3 (5-23)** acetylation.

## Experimental Protocols

Detailed methodologies for key experiments involving the **Histone H3 (5-23)** peptide are provided below.

### Solid-Phase Peptide Synthesis of Histone H3 (5-23)

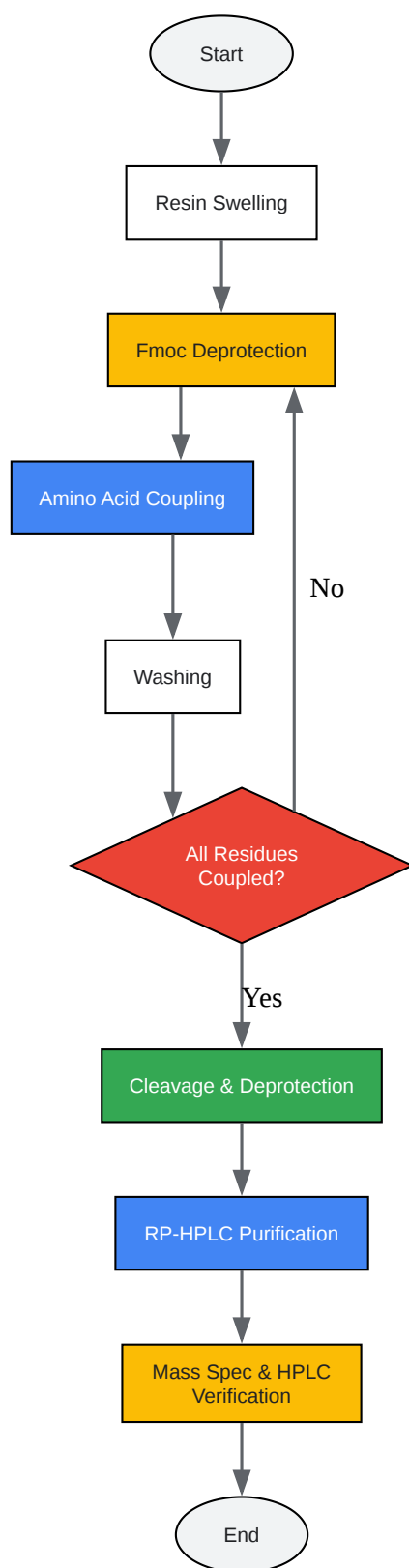
This protocol outlines the manual synthesis of the **Histone H3 (5-23)** peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-protected amino acids
- Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Diethyl ether
- Acetonitrile (ACN)
- Water (HPLC grade)

Procedure:

- **Resin Swelling:** Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- **Fmoc Deprotection:** Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- **Amino Acid Coupling:** Activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU and DIPEA in DMF. Add the activated amino acid solution to the resin and shake for 2 hours.
- **Washing:** Wash the resin with DMF and DCM to remove excess reagents.
- **Repeat Cycles:** Repeat the deprotection and coupling steps for each subsequent amino acid in the H3 (5-23) sequence.
- **Cleavage and Deprotection:** After the final amino acid is coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- **Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Verification:** Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.



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Caption: Workflow for the solid-phase synthesis of the **Histone H3 (5-23)** peptide.

## In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a fluorescence-based assay to measure the activity of a HAT enzyme using the H3 (5-23) peptide as a substrate.

### Materials:

- Recombinant HAT enzyme
- **Histone H3 (5-23)** peptide
- Acetyl-CoA
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Fluorescent developing reagent that reacts with the free thiol of Coenzyme A (e.g., ThioGlo™)
- 96-well black microplate
- Fluorescence plate reader

### Procedure:

- **Prepare Reactions:** In a 96-well plate, prepare the reaction mixture containing HAT assay buffer, the HAT enzyme, and the **Histone H3 (5-23)** peptide at desired concentrations.
- **Initiate Reaction:** Start the reaction by adding Acetyl-CoA to each well.
- **Incubate:** Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- **Stop Reaction:** Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of a thiol-scavenging agent or by altering the pH).
- **Develop Signal:** Add the fluorescent developing reagent to each well and incubate in the dark for 15 minutes.
- **Measure Fluorescence:** Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.



- **Data Analysis:** Calculate the HAT activity based on the fluorescence signal, after subtracting the background from no-enzyme controls. For kinetic analysis, vary the substrate concentrations and fit the data to the Michaelis-Menten equation.

## Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol details the use of ITC to measure the binding affinity between an acetylated H3 (5-23) peptide and a bromodomain-containing protein.

### Materials:

- Purified bromodomain-containing protein
- Synthesized and purified acetylated **Histone H3 (5-23)** peptide
- ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
- Isothermal titration calorimeter

### Procedure:

- **Sample Preparation:** Dialyze both the protein and the peptide extensively against the same ITC buffer to minimize buffer mismatch effects.
- **Concentration Determination:** Accurately determine the concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein, or quantitative amino acid analysis for the peptide).
- **ITC Experiment Setup:** Load the protein solution into the sample cell of the calorimeter and the peptide solution into the injection syringe. Typical concentrations are 10-50  $\mu\text{M}$  for the protein in the cell and 100-500  $\mu\text{M}$  for the peptide in the syringe.
- **Titration:** Perform a series of small injections of the peptide into the protein solution while monitoring the heat changes.

- **Data Analysis:** Integrate the heat-change peaks for each injection and plot them against the molar ratio of peptide to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant ( $K_d$ ), stoichiometry ( $n$ ), and enthalpy of binding ( $\Delta H$ ).

## Conclusion

The **Histone H3 (5-23)** peptide fragment has proven to be an indispensable tool for advancing our understanding of chromatin biology. Its utility as a substrate in HAT assays has facilitated the kinetic characterization of numerous enzymes and the screening of potential inhibitors. Furthermore, studies on the recognition of its post-translationally modified forms by reader domains have provided crucial insights into the molecular mechanisms by which the histone code is interpreted. As research in epigenetics continues to expand, the **Histone H3 (5-23)** peptide and its modified variants will undoubtedly remain at the forefront of investigations into the intricate signaling networks that govern chromatin function and, by extension, cellular health and disease. This guide provides a foundational resource for researchers embarking on or continuing their exploration of this pivotal component of the epigenetic landscape.

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